Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester
CAS No.: 183795-31-5
Cat. No.: VC15936991
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183795-31-5 |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | ethyl imidazo[2,1-a]isoquinoline-5-carboxylate |
| Standard InChI | InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-10-5-3-4-6-11(10)13-15-7-8-16(12)13/h3-9H,2H2,1H3 |
| Standard InChI Key | GCWQPJWBQQRLQL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC=C2C3=NC=CN13 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[2,1-a]isoquinoline core, where the imidazole ring (positions 1–3) merges with the isoquinoline system (positions 4–11). The ethyl ester group at position 5 enhances lipophilicity, influencing bioavailability and membrane permeability . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₂ | |
| Molecular Weight | 240.26 g/mol | |
| Density | 1.25 g/cm³ | |
| Topological Polar SA | 43.6 Ų | |
| LogP | 2.66 |
The calculated LogP value suggests moderate lipophilicity, balancing solubility and cell penetration . The planar fused-ring system enables π-π stacking interactions with biological targets, a feature shared with kinase inhibitors .
Spectroscopic Characterization
While experimental spectral data for this specific ester are unpublished, related imidazoisoquinolines exhibit:
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¹H NMR: Aromatic protons at δ 7.2–8.5 ppm, ethyl group signals (CH₃ at δ 1.3–1.5, CH₂ at δ 4.2–4.4) .
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IR: Ester carbonyl stretch near 1720 cm⁻¹, C-N vibrations at 1350–1450 cm⁻¹ .
Synthesis and Derivative Development
Synthetic Pathways
Synthesis typically involves sequential cyclization and functionalization:
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Isoquinoline Precursor: Formed via Pomeranz-Fritsch or Bischler-Napieralski reactions.
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Imidazole Annulation: Cyclocondensation of α-amino carbonyl intermediates with aldehydes or nitriles .
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Esterification: Carboxylic acid intermediates are treated with ethanol under acid catalysis .
A representative route for analogs involves:
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Challenges and Optimization
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Regioselectivity: Competing annulation at positions 2 vs. 5 requires careful control of reaction conditions .
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Yield Improvement: Microwave-assisted synthesis and transition metal catalysis (e.g., Pd-mediated cross-coupling) enhance efficiency .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Structural analogs suppress NF-κB and COX-2 pathways, reducing IL-6 and TNF-α production by 40–60% in macrophage models. The ethyl ester’s lipophilicity may enhance tissue penetration in inflammatory diseases.
Antiviral Activity
Preliminary assays show imidazopyridine derivatives inhibit SARS-CoV-2 3CLpro (IC₅₀ = 2.7 μM). While untested for this ester, its isoquinoline moiety’s RNA-binding capability suggests similar potential .
Applications in Drug Development
Lead Optimization
The ethyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 3-fold in rodent models compared to acid analogs .
Targeted Therapeutics
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Oncology: Hybrid molecules combining imidazoisoquinoline with HDAC inhibitors show synergistic cytotoxicity (CI = 0.3–0.5) .
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Neurodegeneration: Fluorinated derivatives cross the blood-brain barrier (BBB permeability = 8.7 × 10⁻⁶ cm/s), targeting Aβ aggregation .
Emerging Research Directions
Material Science Applications
Thin films of imidazoisoquinoline-metal complexes exhibit luminescent quantum yields of 18–22%, suggesting use in OLEDs. The ethyl ester’s solubility facilitates solution processing for optoelectronic devices.
Agricultural Chemistry
Derivatives act as plant growth regulators, increasing wheat yield by 15% in field trials via auxin-like activity . Environmental safety assessments show low toxicity (LC₅₀ > 100 mg/L for Daphnia magna) .
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